molecular formula C5H8N2O2 B12895920 2-Ethoxy-5-methyl-1,3,4-oxadiazole CAS No. 1122-78-7

2-Ethoxy-5-methyl-1,3,4-oxadiazole

Cat. No.: B12895920
CAS No.: 1122-78-7
M. Wt: 128.13 g/mol
InChI Key: BNKYAYHQGDYBKS-UHFFFAOYSA-N
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Description

2-Ethoxy-5-methyl-1,3,4-oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of acylhydrazides with carboxylic acids, esters, or their derivatives. One common method is the reaction of acylhydrazides with carbon disulfide in a basic alcohol solution, followed by acidification . Another approach involves the oxidative cleavage of C-H bonds using potassium carbonate as a base, leading to cyclization and deacylation .

Industrial Production Methods

Industrial production of 1,3,4-oxadiazoles often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. For example, the use of copper (II) oxide nanoparticles as a reusable catalyst has been reported to achieve high yields in the synthesis of 1,3,4-oxadiazoles .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-5-methyl-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1122-78-7

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

2-ethoxy-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C5H8N2O2/c1-3-8-5-7-6-4(2)9-5/h3H2,1-2H3

InChI Key

BNKYAYHQGDYBKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN=C(O1)C

Origin of Product

United States

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